- Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenes, Journal of the American Chemical Society, 2019, 141(51), 20424-20433

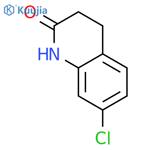

Cas no 90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline)

90562-35-9 structure

Produktname:7-Chloro-1,2,3,4-tetrahydroquinoline

7-Chloro-1,2,3,4-tetrahydroquinoline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 7-chloro-1,2,3,4-tetrahydro-Quinoline

- 7-chloro-1,2,3,4-tetrahydroquinoline

- Quinoline, 7-chloro-1,2,3,4-tetrahydro-

- WVEIRFXVLXAKLS-UHFFFAOYSA-N

- 5077AC

- VT1294

- MB06330

- FCH1152675

- AX8211758

- 7-Chloro-1,2,3,4-tetrahydroquinoline (ACI)

- AKOS016006017

- AS-54755

- MFCD08544268

- SY118852

- SCHEMBL3873031

- DA-01269

- CS-0040537

- DTXSID10516324

- 90562-35-9

- EN300-175050

- 7-Chloro-1,2,3,4-tetrahydroquinoline

-

- MDL: MFCD08544268

- Inchi: 1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2

- InChI-Schlüssel: WVEIRFXVLXAKLS-UHFFFAOYSA-N

- Lächelt: ClC1C=C2NCCCC2=CC=1

Berechnete Eigenschaften

- Genaue Masse: 167.0501770g/mol

- Monoisotopenmasse: 167.0501770g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 0

- Komplexität: 138

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.9

- Topologische Polaroberfläche: 12

7-Chloro-1,2,3,4-tetrahydroquinoline Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Keep in dark place,Sealed in dry,Room Temperature

7-Chloro-1,2,3,4-tetrahydroquinoline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111177-5g |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 98% | 5g |

¥1674.00 | 2024-04-26 | |

| Enamine | EN300-175050-5.0g |

7-chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 5g |

$175.0 | 2023-05-26 | ||

| eNovation Chemicals LLC | Y1317558-5G |

7-chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 97% | 5g |

$245 | 2024-07-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NQ135-5g |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95+% | 5g |

¥3951.0 | 2024-07-21 | |

| Chemenu | CM144057-250mg |

7-chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95% | 250mg |

$*** | 2023-03-29 | |

| eNovation Chemicals LLC | Y1317558-10G |

7-chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 97% | 10g |

$475 | 2024-07-21 | |

| Fluorochem | 231154-5g |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95% | 5g |

£377.00 | 2022-02-28 | |

| TRC | C384628-50mg |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 50mg |

$ 50.00 | 2022-06-06 | ||

| Ambeed | A305343-1g |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95% | 1g |

$36.0 | 2025-03-04 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD211758-250mg |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95% | 250mg |

¥86.0 | 2024-04-17 |

7-Chloro-1,2,3,4-tetrahydroquinoline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 48 h, 30 bar, 100 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hantzsch ester Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) Solvents: Chloroform ; 4 h, 40 °C

Referenz

- High efficient iron-catalyzed transfer hydrogenation of quinolines with Hantzsch ester as hydrogen source under mild conditions, Tetrahedron Letters, 2017, 58(36), 3571-3573

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Catalysts: Sodium tert-butoxide , Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ; 24 h, 80 °C

1.2 Reagents: Oxygen

1.2 Reagents: Oxygen

Referenz

- Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and Mechanism, Journal of the American Chemical Society, 2018, 140(12), 4417-4429

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 45 °C; 45 °C → rt

1.2 Solvents: Methanol ; rt; 30 min, reflux

1.2 Solvents: Methanol ; rt; 30 min, reflux

Referenz

- Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists, European Journal of Medicinal Chemistry, 2021, 211,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 4 h, 1 MPa, 30 °C

Referenz

- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalyst, Molecular Catalysis, 2022, 526,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Formic acid , Triethylamine Catalysts: Gold Solvents: Toluene ; rt; 26 h, 100 °C

Referenz

- Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen Source, ChemistrySelect, 2019, 4(21), 6572-6577

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, 4 atm, 40 °C

Referenz

- Ultrasmall Palladium Nanoparticles Anchored on N-Doped Nestlike Carbon Nanosheets for Selective Hydrogenation of Quinolines, ACS Sustainable Chemistry & Engineering, 2022, 10(42), 14011-14023

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ; 0 °C; 4 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

Referenz

- Copper-catalysed oxidative α-C(sp3)-H nitroalkylation of (hetero)arene-fused cyclic amines, Organic Chemistry Frontiers, 2020, 7(2), 425-429

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Diborane Solvents: Tetrahydrofuran

Referenz

- Reactions of diborane with aromatic heterocycles - 2. Reactions with nitrogen-containing heterocycles related to pyridine, Polyhedron, 1983, 2(7), 595-602

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Tetrahydrofuran ; 16 h, 120 °C

Referenz

- Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysis, Organic Chemistry Frontiers, 2021, 8(24), 6901-6908

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C

Referenz

- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N Bonds, ACS Catalysis, 2019, 9(12), 11438-11446

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C

Referenz

- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes, Organometallics, 2022, 41(14), 1743-1747

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ; 7 h, 60 °C

Referenz

- Boric acid catalyzed chemoselective reduction of quinolines, Organic & Biomolecular Chemistry, 2020, 18(6), 1214-1220

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Ammonia borane Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Toluene ; 8 h, 80 °C

Referenz

- Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane, Organic Chemistry Frontiers, 2021, 8(18), 5002-5007

7-Chloro-1,2,3,4-tetrahydroquinoline Raw materials

- 4,7-Dichloroquinoline

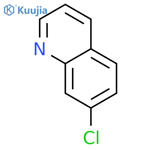

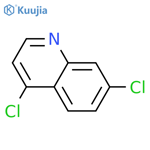

- 7-Chloroquinoline

- 7-Chloro-3,4-dihydroquinolin-2(1H)-one

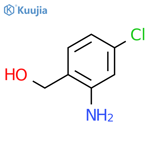

- (2-Amino-4-chlorophenyl)methanol

- Benzenepropanol, 2-amino-4-chloro-

7-Chloro-1,2,3,4-tetrahydroquinoline Preparation Products

7-Chloro-1,2,3,4-tetrahydroquinoline Verwandte Literatur

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline) Verwandte Produkte

- 53309-17-4(2-(Pyrrolidin-1-yl)ethyl 4-methylbenzene-1-sulfonate)

- 1423025-07-3(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile)

- 1361759-36-5(3-Chloro-5-(2,3-dichlorophenyl)pyridine-4-acetic acid)

- 1804163-51-6(Ethyl 2-(3-bromopropanoyl)-6-(carboxymethyl)benzoate)

- 1490622-95-1(4-amino-3-methyl-3-4-(2-methylpropyl)phenylbutanoic acid)

- 1396624-56-8(2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]oxy}-4-methyl-1,3-benzothiazole)

- 2094693-90-8(2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride)

- 36978-36-6([1,1'-Biphenyl]-2,3,3',4'-tetracarboxylicacid, 2,3,3',4'-tetramethyl ester)

- 1291872-53-1(5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide)

- 1214367-21-1(1-(4-fluorophenyl)-2-methoxy-4-(trifluoromethyl)benzene)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline

Reinheit:99%

Menge:5g

Preis ($):212.0